![molecular formula C14H11ClF3N3O2 B6591967 N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820603-75-5](/img/structure/B6591967.png)
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Overview
Description
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, also known as CP-101,606, is a novel drug compound that has been extensively studied for its potential use in treating a range of neurological disorders.
Mechanism of Action
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine acts as a selective antagonist of the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. By blocking this site, N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine reduces the overactivation of NMDA receptors, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has been shown to have a range of biochemical and physiological effects, including reducing excitotoxicity, inflammation, and oxidative stress. These effects may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is that it has been extensively studied in preclinical models, providing a wealth of data on its potential efficacy and safety. However, one limitation is that its effects may vary depending on the specific neurological disorder being studied, and further research is needed to determine its optimal therapeutic use.
Future Directions
There are several potential future directions for research on N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine. One area of focus could be on developing more targeted formulations of the drug to improve its efficacy and reduce potential side effects. Another area of research could be on exploring its potential use in combination with other neuroprotective agents. Finally, further clinical trials are needed to determine its safety and efficacy in humans.
Synthesis Methods
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine-based compound that can be synthesized through a multi-step process. The first step involves the reaction of 2-chloropyrimidine with trifluoromethylamine to form 2-chloro-4-trifluoromethylpyrimidine. This intermediate is then reacted with N-methylglycine to produce N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine.
Scientific Research Applications
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has been extensively studied for its potential use in treating a range of neurological disorders, including epilepsy, stroke, and traumatic brain injury. In preclinical studies, N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes.
properties
IUPAC Name |
2-[[4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-4-2-3-5-9(8)15/h2-6H,7H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVDBWFVVBUDRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143554 | |
Record name | Glycine, N-[4-(2-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine | |
CAS RN |
1820603-75-5 | |
Record name | Glycine, N-[4-(2-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820603-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[4-(2-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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